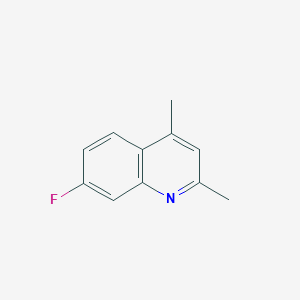
7-Hydroxy-3,3-dimethylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3,3-dimethylindolin-2-one is a compound belonging to the oxindole family, characterized by a hydroxy group at the 7th position and two methyl groups at the 3rd position of the indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,3-dimethylindolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin derivatives with suitable nucleophiles. For instance, the reaction of 7-hydroxyisatin with dimethylamine under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the oxindole core to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxy group or the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of 7-oxo-3,3-dimethylindolin-2-one.
Reduction: Formation of 7-hydroxy-3,3-dimethylindoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-3,3-dimethylindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The compound can bind to the active site of these enzymes, thereby blocking their activity and leading to downstream effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
5,7-Dibromo-3,3-dimethylindolin-2-one: Similar structure but with bromine atoms at the 5th and 7th positions.
3-Hydroxy-3-methylindolin-2-one: Lacks the second methyl group at the 3rd position.
3,3-Dimethylindolin-2-one: Lacks the hydroxy group at the 7th position.
Uniqueness: 7-Hydroxy-3,3-dimethylindolin-2-one is unique due to the presence of both the hydroxy group and the two methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-hydroxy-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-10(2)6-4-3-5-7(12)8(6)11-9(10)13/h3-5,12H,1-2H3,(H,11,13) |
InChI Key |
OAHKNTGVVFWRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


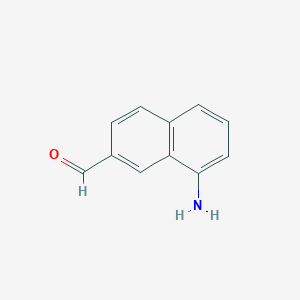
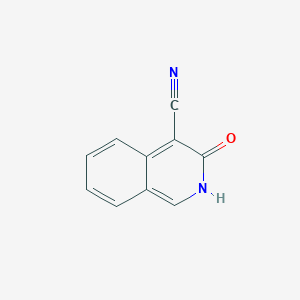
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
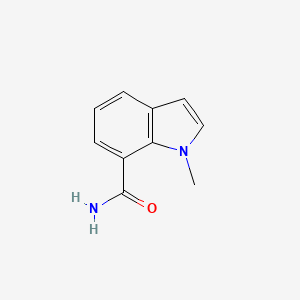
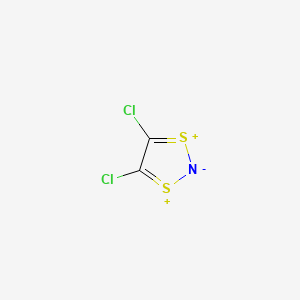
![2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)
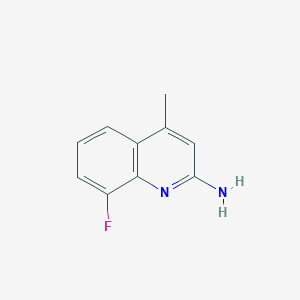

![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)

![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)

